Memantine

Vue d'ensemble

Description

Memantine is a medication primarily used to treat moderate to severe Alzheimer’s disease. It is a low-affinity voltage-dependent uncompetitive antagonist at glutamatergic N-methyl-D-aspartate (NMDA) receptors. By binding to the NMDA receptor with a higher affinity than magnesium ions, this compound inhibits the prolonged influx of calcium ions, which is believed to contribute to neuronal excitotoxicity .

Méthodes De Préparation

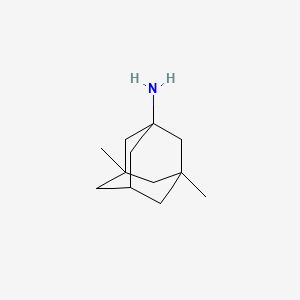

Synthetic Routes and Reaction Conditions: Memantine, chemically known as 1-amino-3,5-dimethyladamantane, can be synthesized through several methods. One common method involves the amination of 3,5-dimethyladamantane. The reaction typically uses ammonia or an amine in the presence of a catalyst such as platinum or palladium under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the catalytic hydrogenation of 3,5-dimethyladamantane followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Key Chemical Reactions

The synthesis of memantine and its derivatives involves several key chemical reactions:

-

Ritter Reaction : This reaction is used to prepare 1-formamido-3,5-dimethyladamantane from 1,3-dimethyladamantane .

-

Hydrolysis : Hydrolyzing the formamide intermediate with hydrochloric acid to obtain this compound hydrochloride .

-

Amination : Direct amination of 1-bromo-3,5-dimethyladamantane with urea .

-

Salt Formation : Converting this compound base to this compound hydrochloride via reaction with hydrochloric acid .

-

Condensation Reactions : this compound can undergo condensation reactions with aldehydes to form Schiff bases .

This compound-Derived Schiff Bases

This compound can react with various aldehydes to form Schiff bases, which are imine compounds. These derivatives have potential applications as prodrugs .

-

Synthesis : Schiff bases are synthesized by reacting this compound with aldehydes such as salicylaldehyde, 2-pyridinecarboxaldehyde, and pyridoxaldehyde .

-

Example : The reaction of this compound hydrochloride with pyridoxaldehyde in the presence of triethylamine yields 4-[(E)-[(3,5-dimethyladamantan-1-yl)imino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol .

Reaction Parameters

Optimizing reaction parameters is crucial for efficient this compound synthesis . Parameters such as temperature, reaction time, solvent, and molar ratios of reactants significantly affect the yield and purity of the final product . For instance, in the synthesis from 1-bromo-3,5-dimethyladamantane, the reaction temperature and molar ratios were optimized to achieve a 75.81% yield . Similarly, in the one-pot synthesis from 1,3-dimethyladamantane, parameters like hydrolysis time and the molar ratio of reactants were optimized to maximize the yield of this compound hydrochloride .

Applications De Recherche Scientifique

Alzheimer's Disease

Memantine is primarily indicated for moderate to severe Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of symptoms. Key studies highlight its efficacy:

- Efficacy Trials : Three pivotal randomized controlled trials demonstrated significant improvements in cognitive function and daily living activities among patients treated with this compound compared to placebo .

- Agitation Management : A study assessed this compound's effectiveness in reducing agitation in Alzheimer's patients. Although the primary outcome did not show significant differences, secondary outcomes suggested potential benefits in managing neuropsychiatric symptoms .

| Study | Population | Duration | Outcome |

|---|---|---|---|

| FDA Trials | Patients with moderate to severe AD | 12 weeks | Significant cognitive improvement |

| Agitation Study | Patients with AD and agitation | 12 weeks | No significant difference from placebo |

Other Neurodegenerative Disorders

Research indicates that this compound may have applications beyond Alzheimer's disease:

- Vascular Dementia : Some studies suggest that this compound may benefit patients with vascular dementia, although more research is needed to confirm these findings.

- Parkinson's Disease : Preliminary studies indicate that this compound may help alleviate cognitive decline associated with Parkinson's disease by protecting against excitotoxicity .

Case Study 1: Alzheimer’s Disease Management

A clinical trial involving 166 patients with moderate to severe Alzheimer's disease demonstrated that this compound administration led to statistically significant improvements in global functioning and caregiver burden over a 12-week period. Notably, patients exhibited reduced behavioral symptoms such as agitation and aggression .

Case Study 2: Stroke Recovery

In animal models, this compound has shown promise in stroke recovery by extending the therapeutic window for neuronal rescue when administered post-stroke. This suggests potential applications in acute brain injuries beyond chronic neurodegenerative conditions .

Safety and Tolerability

This compound is generally well-tolerated, with common side effects including dizziness, headache, and constipation. Its safety profile makes it a preferred option for patients who may be sensitive to other medications used in dementia treatment .

Mécanisme D'action

Memantine exerts its effects by blocking NMDA receptors, which are involved in glutamate signaling in the brain. By inhibiting the prolonged influx of calcium ions through these receptors, this compound reduces neuronal excitability and prevents excitotoxicity. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where excessive glutamate activity contributes to neuronal damage .

Comparaison Avec Des Composés Similaires

Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer’s disease.

Galantamine: Another acetylcholinesterase inhibitor with similar applications.

Rivastigmine: Also an acetylcholinesterase inhibitor used for Alzheimer’s disease.

Comparison:

Mechanism of Action: Unlike acetylcholinesterase inhibitors (donepezil, galantamine, rivastigmine), which increase acetylcholine levels, memantine works by blocking NMDA receptors and reducing glutamate activity.

Efficacy: this compound is often used in combination with acetylcholinesterase inhibitors for enhanced efficacy in treating moderate to severe Alzheimer’s disease.

Side Effects: this compound generally has a different side effect profile compared to acetylcholinesterase inhibitors, with common side effects including dizziness, headache, and constipation .

This compound’s unique mechanism of action and its ability to be used in combination with other treatments make it a valuable option in the management of Alzheimer’s disease and other neurodegenerative conditions.

Activité Biologique

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate receptor (NMDAR) and is primarily used in the treatment of moderate to severe Alzheimer's disease (AD). Its biological activity encompasses neuroprotective effects, modulation of glutamate activity, and potential anti-inflammatory properties. This article explores the detailed biological activity of this compound, supported by relevant data tables and case studies.

This compound's primary mechanism involves blocking excessive stimulation of NMDARs by glutamate, which is crucial in preventing excitotoxicity—a process that can lead to neuronal damage and death. By modulating glutamatergic transmission, this compound helps maintain synaptic function and protect against neurodegeneration.

Key Biological Effects:

- Neuroprotection : this compound demonstrates protective effects against oxidative stress and inflammation, which are pivotal in neurodegenerative diseases. It has been shown to reduce levels of reactive oxygen species (ROS) and improve cellular survival in various models of neuronal injury .

- Anti-inflammatory Properties : this compound has been linked to a reduction in inflammatory markers and modulation of microglial activation, contributing to its neuroprotective effects .

Clinical Efficacy

Numerous clinical studies have assessed this compound's efficacy in improving cognitive function and overall quality of life in patients with AD.

Case Study Overview

- Study on Cognitive Function : A randomized controlled trial involving patients with moderate to severe AD showed that this compound treatment resulted in a statistically significant maintenance of cognitive function over 6 months compared to placebo. The study utilized the Severe Impairment Battery (SIB) as a primary measure, showing a mean increase of 0.9 points for this compound versus a decline for placebo (P < .001) .

- Behavioral Improvements : In another study, this compound was associated with improved behavioral symptoms such as agitation and irritability, delaying the emergence of these symptoms compared to placebo .

Table 1: Summary of Clinical Outcomes with this compound Treatment

| Outcome Measure | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | P-value |

|---|---|---|---|

| SIB Score Change | +0.9 ± 0.5 | -3.4 ± 0.5 | <0.001 |

| CIBIC-Plus Score | 4.41 ± 0.074 | 4.66 ± 0.075 | 0.03 |

| Adverse Events (%) | 7.4 | 12.4 | Not significant |

Advanced Research Findings

Recent studies have explored derivatives of this compound that enhance its biological activity, including H₂S-releasing prodrugs that combine neuroprotection with anti-inflammatory properties . These compounds exhibit enhanced efficacy in reducing amyloid-beta aggregation and improving neuronal resilience against oxidative stress.

Table 2: Comparative Efficacy of this compound Derivatives

Propriétés

IUPAC Name |

3,5-dimethyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19982-08-2 (Parent) | |

| Record name | Memantine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90961439 | |

| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41100-52-1, 19982-08-2 | |

| Record name | Memantine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Memantine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEMANTINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 41100-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEMANTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.